Cas no 145901-97-9 (2(1H)-Pyridinone,5-ethyl-3-[[(2-methoxy-3-methylphenyl)methyl]amino]-6-methyl-)

2(1H)-Pyridinone,5-ethyl-3-[[(2-methoxy-3-methylphenyl)methyl]amino]-6-methyl- structure
145901-97-9 structure
Nome del prodotto:2(1H)-Pyridinone,5-ethyl-3-[[(2-methoxy-3-methylphenyl)methyl]amino]-6-methyl-
Numero CAS:145901-97-9
MF:C17H22N2O2
MW:286.368784427643
CID:147696
PubChem ID:454367

2(1H)-Pyridinone,5-ethyl-3-[[(2-methoxy-3-methylphenyl)methyl]amino]-6-methyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2(1H)-Pyridinone,5-ethyl-3-[[(2-methoxy-3-methylphenyl)methyl]amino]-6-methyl-
    • 5-ethyl-3-[(2-methoxy-3-methylphenyl)methylamino]-6-methyl-1H-pyridin-2-one
    • 2(1H)-Pyridinone, 5-ethyl-3-(((2-methoxy-3-methylphenyl)methyl)amino)-6-methyl-
    • 2-pyridinol, 5-ethyl-3-[[(2-methoxy-3-methylphenyl)methyl]amino]-6-methyl-
    • 3-((2-Methoxy-3-methylbenzyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one
    • 3-[(2-Methoxy-3-methylbenzyl)amino]-5-ethyl-6-methylpyridin-2(1H)-one
    • 5-ethyl-3-[(2-methoxy-3-methylbenzyl)amino]-6-methylpyridin-
    • 2(1H)-Pyridinone, 5-ethyl-3-[[(2-methoxy-3-methylphenyl)methyl]amino]-6-methyl-
    • 2-pyridinone deriv. 46
    • BDBM3140
    • DTXSID10163195
    • CHEMBL84821
    • 5-ethyl-3-{[(2-methoxy-3-methylphenyl)methyl]amino}-6-methyl-1,2-dihydropyridin-2-one
    • 145901-97-9
    • 5-ethyl-3-[(2-methoxy-3-methyl-phenyl)methylamino]-6-methyl-1H-pyridin-2-one
    • Inchi: InChI=1S/C17H22N2O2/c1-5-13-9-15(17(20)19-12(13)3)18-10-14-8-6-7-11(2)16(14)21-4/h6-9,18H,5,10H2,1-4H3,(H,19,20)
    • Chiave InChI: DYOSFJYSDOMCNW-UHFFFAOYSA-N
    • Sorrisi: C(C1=C(C)NC(=O)C(NCC2C=CC=C(C)C=2OC)=C1)C

Proprietà calcolate

  • Massa esatta: 286.16826
  • Massa monoisotopica: 286.168
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 5
  • Complessità: 454
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3
  • Superficie polare topologica: 50.4Ų

Proprietà sperimentali

  • Densità: 1.12
  • Punto di ebollizione: 490.2°C at 760 mmHg
  • Punto di infiammabilità: 250.3°C
  • Indice di rifrazione: 1.57
  • PSA: 50.36
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.